

(2,2-Dimethylpropyl)cyclohexane chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,2-Dimethylpropyl)cyclohexane

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An In-depth Technical Guide to **(2,2-Dimethylpropyl)cyclohexane**: Chemical Structure and Bonding

Introduction

(2,2-Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane, is a saturated hydrocarbon with the chemical formula C₁₁H₂₂.^[1]^[2] It consists of a cyclohexane ring bonded to a neopentyl group. This molecule serves as a fundamental structure in organic chemistry for studying the principles of conformational analysis due to the significant steric bulk of the neopentyl substituent. Understanding its structure, bonding, and conformational dynamics is crucial for applications in physical organic chemistry, and for professionals in drug development who often work with complex alicyclic structures.

Chemical Identity and Properties

The fundamental properties of **(2,2-Dimethylpropyl)cyclohexane** are summarized below.

These identifiers are critical for referencing the compound in chemical databases and literature.

Property	Value	Reference
IUPAC Name	(2,2-dimethylpropyl)cyclohexane	[1] [3]
CAS Number	25446-34-8	[1] [2] [3]
Molecular Formula	C11H22	[1] [2] [3]
Molecular Weight	154.29 g/mol	[1] [3]
Canonical SMILES	CC(C)(C)CC1CCCCC1	[3]
InChIKey	ZALCPRHJDXHMRT-UHFFFAOYSA-N	[1] [3]

Physical and Thermodynamic Properties

A collection of critically evaluated thermophysical and thermochemical data for **(2,2-Dimethylpropyl)cyclohexane** is available through the National Institute of Standards and Technology (NIST).[\[1\]](#)[\[4\]](#) A summary of key computed and experimental properties is presented in Table 2.

Property	Value	Notes
Exact Mass	154.172150702 Da	Computed by PubChem.[3]
Topological Polar Surface Area	0 Å ²	Computed.[3]
Rotatable Bond Count	2	Computed by Cactvs.[3]
Hydrogen Bond Donor Count	0	Computed.[3]
Hydrogen Bond Acceptor Count	0	Computed.[3]
Liquid Density	Data available over 200 K - 645 K	Experimental data points available from NIST/TRC.[4]
Ideal Gas Enthalpy	Data available over 200 K - 1000 K	Critically evaluated data from NIST/TRC.[4]
Liquid Viscosity	Data available over 270 K - 640 K	Critically evaluated data from NIST/TRC.[4]

Chemical Structure and Bonding

The structure of **(2,2-dimethylpropyl)cyclohexane** features a central cyclohexane ring, a six-carbon alicyclic system. A (2,2-dimethylpropyl), or neopentyl, group is attached to one of the carbon atoms of the ring.

Figure 1: 2D skeletal structure of **(2,2-Dimethylpropyl)cyclohexane**.

All carbon atoms within the molecule are sp^3 hybridized, forming exclusively sigma (σ) bonds with adjacent carbon and hydrogen atoms. The C-C-C bond angles within the cyclohexane ring deviate from the ideal tetrahedral angle of 109.5° to accommodate the cyclic structure, but adopt a stable chair conformation to minimize this strain.[5] The bonding framework consists of:

- C-C Single Bonds: These form the backbone of both the cyclohexane ring and the neopentyl substituent.
- C-H Single Bonds: These saturate the carbon atoms, completing their valence shells.

Conformational Analysis

The most significant aspect of the stereochemistry of **(2,2-dimethylpropyl)cyclohexane** is the conformational isomerism of the cyclohexane ring. The ring predominantly exists in a low-energy chair conformation to minimize both angle strain and torsional strain.[\[5\]](#)[\[6\]](#)

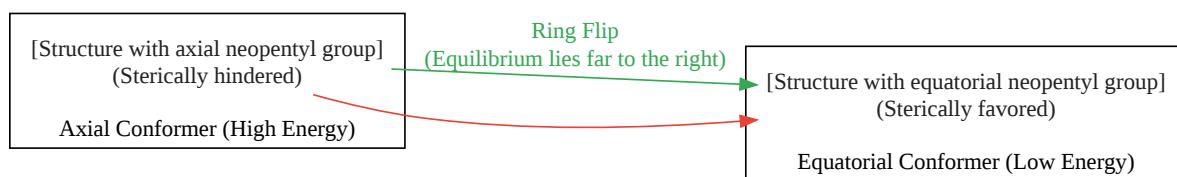
In a substituted cyclohexane, the substituent can occupy one of two positions:

- Axial (a): Bonds are parallel to the principal axis of the ring, pointing up or down.[\[5\]](#)
- Equatorial (e): Bonds point out from the "equator" of the ring.[\[5\]](#)

The cyclohexane ring undergoes a rapid "ring flip" at room temperature, which interconverts axial and equatorial positions.[\[5\]](#) For **(2,2-dimethylpropyl)cyclohexane**, this results in an equilibrium between two chair conformers.

However, the two conformations are not energetically equivalent. The neopentyl group is exceptionally bulky. When placed in an axial position, it experiences significant steric repulsion from the two other axial hydrogen atoms on the same face of the ring.[\[7\]](#) This unfavorable interaction, known as a 1,3-diaxial interaction, destabilizes the conformation.[\[7\]](#)[\[8\]](#)

Consequently, the conformational equilibrium strongly favors the conformer where the (2,2-dimethylpropyl) group occupies the more spacious equatorial position.



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Figure 2: Conformational equilibrium of **(2,2-Dimethylpropyl)cyclohexane**.

The energy difference is so pronounced that the molecule is effectively "locked" in the conformation with the equatorial substituent.

Experimental Data and Protocols

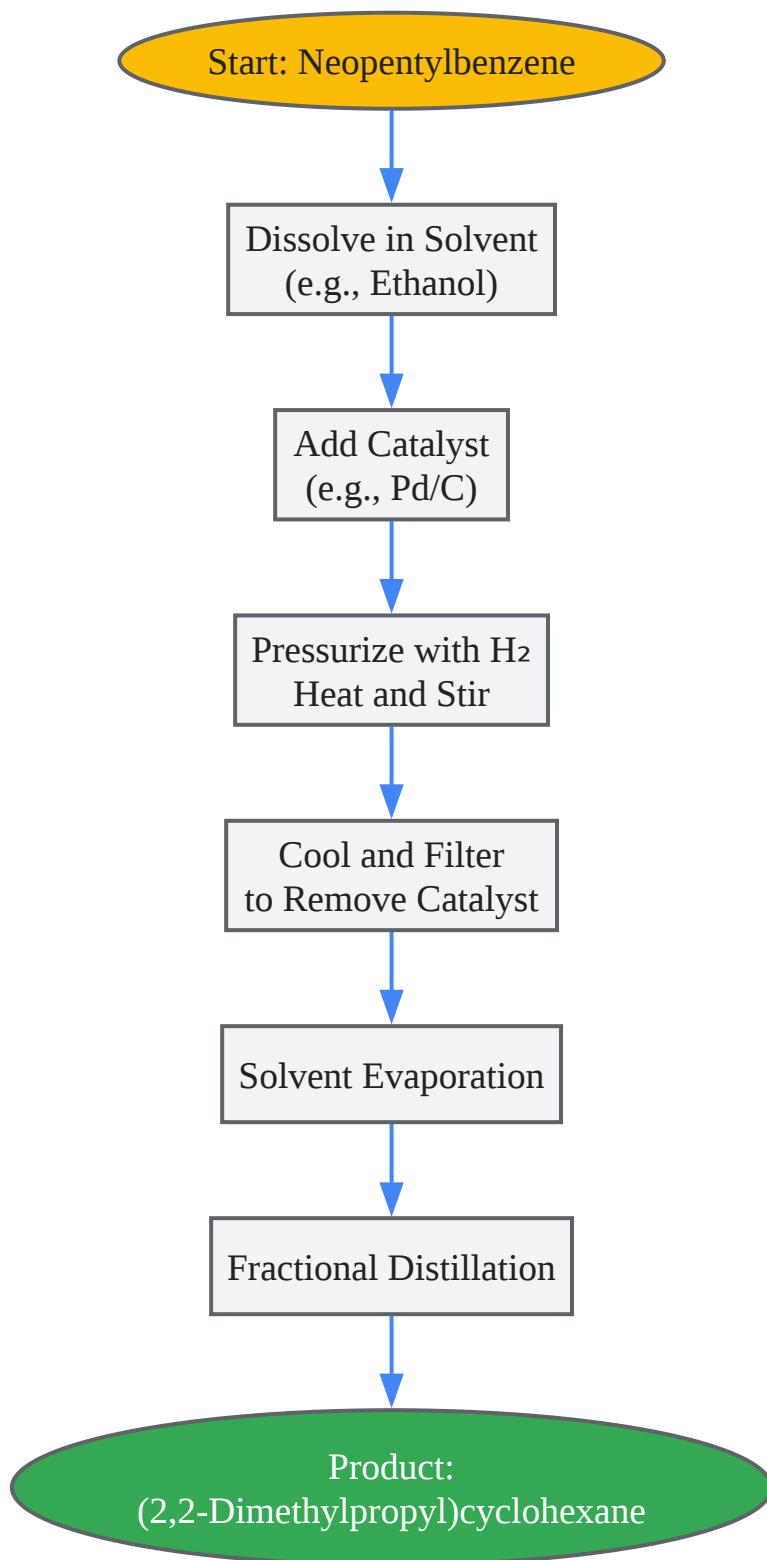
While detailed experimental protocols for the synthesis of this specific molecule are not readily available in the searched literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions.

Proposed Synthesis: Hydrogenation of Neopentylbenzene

A common method for preparing substituted cyclohexanes is the catalytic hydrogenation of the corresponding aromatic compound. In this case, neopentylbenzene would be the logical precursor.

Experimental Protocol Outline:

- Reaction Setup: Neopentylbenzene is dissolved in a suitable solvent (e.g., ethanol or acetic acid) in a high-pressure reaction vessel (autoclave).
- Catalyst Addition: A hydrogenation catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium on alumina (Rh/Al₂O₃), is added to the mixture.
- Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is typically stirred at an elevated temperature and pressure until hydrogen uptake ceases.
- Workup: The reaction mixture is cooled, and the pressure is carefully released. The catalyst is removed by filtration (e.g., through Celite).
- Purification: The solvent is removed from the filtrate via rotary evaporation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure **(2,2-dimethylpropyl)cyclohexane**.



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Figure 3: Proposed workflow for the synthesis of **(2,2-Dimethylpropyl)cyclohexane**.

Spectroscopic Characterization

While raw spectra were not found, databases indicate the availability of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra for related isomers like (1,2-Dimethylpropyl)cyclohexane.^[9]^[10] Based on the structure of **(2,2-dimethylpropyl)cyclohexane**, the following spectroscopic features would be expected:

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A sharp singlet integrating to 9H for the three equivalent methyl groups of the t-butyl moiety.- A doublet for the two protons of the CH₂ group adjacent to the t-butyl group.- Complex multiplets for the 11 protons on the cyclohexane ring.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the quaternary carbon of the t-butyl group.- A signal for the three equivalent methyl carbons.- A signal for the CH₂ carbon of the neopentyl group.- Four distinct signals for the carbons of the cyclohexane ring (due to symmetry).
IR Spectroscopy	<ul style="list-style-type: none">- C-H stretching vibrations just below 3000 cm⁻¹ characteristic of sp³ C-H bonds.- C-H bending vibrations around 1450-1470 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion (M⁺) peak at m/z = 154.- A prominent peak at m/z = 57 corresponding to the loss of the neopentyl group and formation of a stable t-butyl cation.- Fragmentation patterns characteristic of substituted cyclohexanes.

Conclusion

(2,2-Dimethylpropyl)cyclohexane is a structurally interesting saturated hydrocarbon whose properties are dominated by the steric requirements of its bulky neopentyl substituent. Its chemical bonding consists entirely of sp³-hybridized carbons forming a stable, strain-minimized

framework. The most critical feature is its conformational behavior, where the chair form with the neopentyl group in the equatorial position is overwhelmingly favored. While it may not be directly involved in biological signaling pathways, its rigid conformational preference makes it a valuable fragment for study in medicinal chemistry and materials science, where precise control of molecular shape is paramount.

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- To cite this document: BenchChem. [(2,2-Dimethylpropyl)cyclohexane chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14698781#2-2-dimethylpropyl-cyclohexane-chemical-structure-and-bonding>]

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